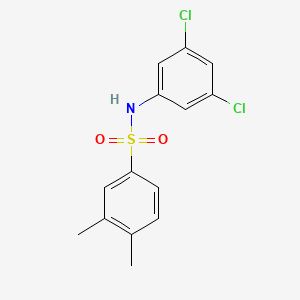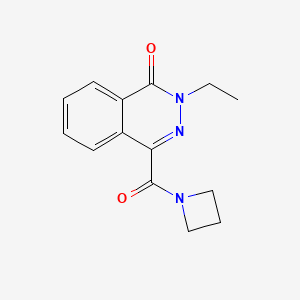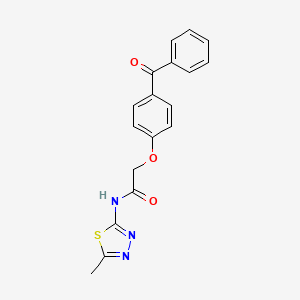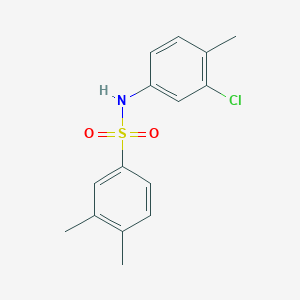
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide, also known as DDC, is a sulfonamide derivative that has been widely used in scientific research. DDC has been found to have a wide range of applications, including as an inhibitor of carbonic anhydrase enzymes, as well as in the treatment of certain diseases such as glaucoma and epilepsy. In
Mecanismo De Acción
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are important in maintaining acid-base balance in the body. The decrease in bicarbonate ions can have a range of physiological effects, including the reduction of intraocular pressure in the treatment of glaucoma.
Biochemical and Physiological Effects:
In addition to its role as a carbonic anhydrase inhibitor, this compound has been found to have other biochemical and physiological effects. For example, this compound has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This inhibition has potential applications in the treatment of hyperpigmentation disorders. This compound has also been found to have anticonvulsant properties, which may be due to its effects on the GABAergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has several advantages as a tool in scientific research. It is a potent and selective inhibitor of carbonic anhydrase, which makes it useful in the study of the role of this enzyme in various physiological processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound does have some limitations. For example, it has been found to have low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors. Another area of interest is the study of the role of carbonic anhydrase in cancer, as this enzyme has been found to be upregulated in many types of cancer. Additionally, further research is needed to fully understand the anticonvulsant properties of this compound and its potential applications in the treatment of epilepsy.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 3,5-dichloroaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3,4-dimethylbenzene-1-sulfonyl chloride. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has been extensively used in scientific research as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition has been found to have therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. This compound has also been used as a tool in the study of the role of carbonic anhydrase in various physiological processes.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-4-14(5-10(9)2)20(18,19)17-13-7-11(15)6-12(16)8-13/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVCJRBYAXFXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)

![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)

![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)


